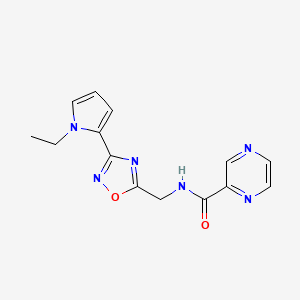

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide

Description

This compound features a pyrazine-2-carboxamide core linked to a 1,2,4-oxadiazole ring substituted with a 1-ethylpyrrole group. The oxadiazole moiety is known for enhancing metabolic stability and bioavailability, while the pyrazine ring contributes to hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name |

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2/c1-2-20-7-3-4-11(20)13-18-12(22-19-13)9-17-14(21)10-8-15-5-6-16-10/h3-8H,2,9H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESQBQIBVWSZST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide typically involves the following steps:

Formation of 1-Ethyl-1H-pyrrole-2-carboxylic Acid:

Pyrrole is alkylated using ethyl iodide under basic conditions to yield 1-ethyl-1H-pyrrole.

The carboxylation of 1-ethyl-1H-pyrrole involves the use of carbon dioxide under pressure, producing 1-ethyl-1H-pyrrole-2-carboxylic acid.

Synthesis of 1,2,4-Oxadiazole Derivative:

1-ethyl-1H-pyrrole-2-carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride.

The acyl chloride is reacted with amidoxime to form the 1,2,4-oxadiazole ring structure.

Attachment of Pyrazine Moiety:

The oxadiazole derivative is coupled with pyrazine-2-carboxylic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) to yield the final product, this compound.

Industrial Production Methods: Industrial production may involve similar steps with optimization for large-scale synthesis, focusing on reaction efficiency, yield, and purity. This often includes continuous flow chemistry techniques and the use of automated systems for precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions It Undergoes: N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation:

This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxides or carboxylic acid derivatives.

Reduction:

Reduction reactions may involve agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), leading to reduced forms of the carboxamide group.

Substitution:

Substitution reactions can occur on the pyrazine ring, where electrophiles or nucleophiles replace hydrogen atoms under appropriate conditions.

Common Reagents and Conditions Used:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophilic/nucleophilic agents under acidic or basic conditions.

Major Products Formed:

Oxidation: Carboxylic acid derivatives.

Reduction: Reduced carboxamide.

Substitution: Varied substituted pyrazine derivatives.

Scientific Research Applications

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide is utilized in numerous scientific research domains due to its unique properties:

Chemistry:

Serves as a building block for the synthesis of more complex molecules.

Investigated for its reactivity and stability under various chemical conditions.

Biology:

Explored for its potential biological activity, including antimicrobial and antifungal properties.

Studied as a ligand for binding to specific biomolecules.

Medicine:

Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

Examined for its pharmacokinetic and pharmacodynamic properties.

Industry:

Used in the development of novel materials, including polymers and nanomaterials.

Investigated for its use in sensors and electronic devices.

Mechanism of Action

The exact mechanism by which N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide exerts its effects depends on its specific application:

Biological Activity:

The compound may interact with cellular targets such as enzymes, receptors, or DNA, disrupting their normal function.

Potential pathways include inhibition of enzyme activity or interference with signal transduction pathways.

Chemical Interactions:

The compound's reactivity can be attributed to the presence of the oxadiazole and pyrazine rings, which can engage in various chemical reactions, modulating its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and reported activities of the target compound with analogs from the evidence:

Key Observations:

- Oxadiazole vs. Tetrazole : While the target compound uses a 1,2,4-oxadiazole ring, C29 employs a tetrazole group. Tetrazoles are more polar, which may reduce membrane permeability compared to oxadiazoles .

- Pyrazine Positioning : The pyrazine-2-carboxamide group is conserved across analogs, suggesting its critical role in target binding, possibly through π-π stacking or hydrogen bonding .

Pharmacophoric and ADMET Properties

- C22 and C29 : Both compounds showed favorable Drug-likeness scores in silico, with C22 exhibiting higher binding affinity to Mycobacterium tuberculosis targets . The fluorophenyl group in C22 may enhance target specificity, while the ethylphenyl group in C29 could contribute to off-target interactions .

- Target Compound : While ADMET data are unavailable, the ethyl-pyrrole substituent may improve oral bioavailability compared to bulkier groups (e.g., piperidine in ), but its metabolic stability requires experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.